Cas no 860994-58-7 (Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-)

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- structure
860994-58-7 structure
商品名:Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
CAS番号:860994-58-7
MF:C15H17F6N3S
メガワット:385.371002912521
MDL:MFCD30541720
CID:1843749

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- 化学的及び物理的性質

名前と識別子

    • Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
    • N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
    • N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea (ACI)
    • MDL: MFCD30541720
    • インチ: 1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m1/s1
    • InChIKey: XZECTQVYSKGNEA-VXGBXAGGSA-N
    • ほほえんだ: N(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)C(=S)N[C@@H]1CCCC[C@H]1N

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB504396-100 mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee); .
860994-58-7 98%
100mg
€221.00 2023-06-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N24260-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7
100mg
¥2088.0 2021-09-04
ChemScence
CS-0091900-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 99.52%
100mg
$116.0 2022-04-26
Ambeed
A180917-250mg
1-((1R,2R)-2-Aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea
860994-58-7 98%
250mg
$193.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTH078-250mg
Thiourea, N-[(1R,2R)-2-aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-aminocyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
250mg
¥1188.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTH078-1g
Thiourea, N-[(1R,2R)-2-aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-aminocyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
1g
¥3947.0 2024-04-16
A2B Chem LLC
AI67914-250mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
250mg
$123.00 2024-04-19
Aaron
AR00IMJA-1g
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 98%
1g
$548.00 2025-02-10
Aaron
AR00IMJA-50mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 98%
50mg
$47.00 2025-02-10
A2B Chem LLC
AI67914-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
100mg
$64.00 2024-04-19

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 20 h, rt
2.1 Solvents: Tetrahydrofuran ;  30 min, 70 °C; 3 d, 70 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
リファレンス
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt; 4 h, rt
リファレンス
Asymmetric conjugate addition of carbonyl compounds to nitroalkenes catalyzed by chiral bifunctional thioureas
Zhang, Xue-jing; et al, Tetrahedron: Asymmetry, 2009, 20(12), 1451-1458

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 1414371-94-0 (reaction product with silica gel) Solvents: Dichloromethane
リファレンス
Improvement of peptoid chiral stationary phases by modifying the terminal group of selector
Wu, Haibo; et al, Journal of Chromatography A, 2012, 1265, 181-185

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  15 min, 25 °C
1.2 Solvents: Dichloromethane ;  0 °C; 3 h, 25 °C
リファレンス
Catalyst Repurposing Sequential Catalysis by Harnessing Regenerated Prolinamide Organocatalysts as Transfer Hydrogenation Ligands
Bourgeois, Frederic; et al, Organic Letters, 2020, 22(1), 110-115

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Control of the Organocatalytic Enantioselective α-Alkylation of Vinylogous Carbonyl Enolates for the Synthesis of Tetrahydropyran Derivatives and Beyond
Akula, Pavan Sudheer; et al, Organic Letters, 2021, 23(12), 4688-4693

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Catalytic 1,2-Rearrangements: Organocatalyzed Michael/Semi-Pinacol-like Rearrangement Cascade of 1,3-Diones and Nitroolefins
Jao, Tsung-Jung; et al, Organic Letters, 2020, 22(1), 62-67

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 5 h, rt
リファレンス
A highly efficient asymmetric Michael addition of α,α-disubstituted aldehydes to maleimides catalyzed by primary amine thiourea salt
Yu, Feng; et al, Organic & Biomolecular Chemistry, 2010, 8(20), 4767-4774

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Solvents: Dichloromethane ;  rt
1.3 Reagents: Diisopropylethylamine ;  15 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization
Cassels, William R.; et al, ACS Catalysis, 2023, 13(10), 6518-6524

ごうせいかいろ 9

はんのうじょうけん
リファレンス
A versatile approach to functionalized cyclic ketones bearing quaternary carbon stereocenters via organocatalytic asymmetric conjugate addition of nitroalkanes to cyclic β-substituted α,β-Enones
Yu, Si-Jia; et al, Tetrahedron, 2021, 84,

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 20 h, rt
3.1 Solvents: Tetrahydrofuran ;  30 min, 70 °C; 3 d, 70 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
4.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
リファレンス
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 5 h, rt
リファレンス
Enantioselective [4 + 2] Cycloaddition of Cyclic N-Sulfimines and Acyclic Enones or Ynones: A Concise Route to Sulfamidate-Fused 2,6-Disubstituted Piperidin-4-ones
Liu, Yong; et al, Organic Letters, 2013, 15(23), 6090-6093

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  30 min, 70 °C; 3 d, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
リファレンス
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  1 h, 0 °C; overnight, 0 °C → 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  23 °C
リファレンス
Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway
Brown, Adam R.; et al, Journal of the American Chemical Society, 2010, 132(27), 9286-9288

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
リファレンス
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Raw materials

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Preparation Products

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:860994-58-7)Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
A1056613
清らかである:99%
はかる:250mg
価格 ($):177.0